N,N-Diethylphenethylamine

Description

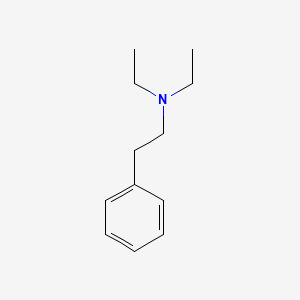

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPABBAJWZPZLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5300-21-0 | |

| Record name | N,N-Diethylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SRW0NRG0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of N,n Diethylphenethylamine

Established Synthetic Pathways for N,N-Diethylphenethylamine

The synthesis of this compound, a tertiary amine, is primarily achieved through two robust and well-established methods: direct alkylation of a primary amine and reductive amination of a carbonyl compound.

One of the most direct routes involves the N-alkylation of phenethylamine (B48288). In a documented synthesis, this compound was prepared by reacting phenylethylamine with iodoethane. oup.comresearchgate.net This method follows a standard nucleophilic substitution mechanism where the nitrogen atom of the primary amine attacks the electrophilic ethyl group of the iodoethane. A base is typically required to neutralize the hydrogen iodide byproduct, driving the reaction towards the formation of the tertiary amine. A similar principle is applied in the synthesis of the related compound, N,N-dimethylphenethylamine, which can be prepared by reacting 2-phenylethyl bromide with dimethylamine (B145610) in the presence of a base like potassium carbonate.

Reductive amination offers an alternative and highly versatile one-pot approach. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org For this compound, the synthesis would commence with the reaction between phenylacetaldehyde (B1677652) and diethylamine (B46881). This initially forms an unstable carbinolamine, which then dehydrates to an iminium ion intermediate. The subsequent in-situ reduction of this iminium ion yields the final tertiary amine product. libretexts.org Common laboratory reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity for imines over carbonyls. nih.gov

A related classical method is the Leuckart reaction , which also achieves reductive amination but typically uses formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wipo.intmdpi.com To synthesize a tertiary amine like this compound, a variation known as the Eschweiler-Clarke reaction can be employed, though this is more common for methylation. In a more direct Leuckart-type synthesis, phenylacetaldehyde could be reacted with diethylamine in the presence of formic acid.

The choice of pathway often depends on the availability of starting materials, desired scale, and reaction conditions. The following table summarizes these primary routes.

| Synthetic Pathway | Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product |

| Direct N-Alkylation | Phenethylamine | Iodoethane | Base (e.g., K₂CO₃) | This compound |

| Reductive Amination | Phenylacetaldehyde | Diethylamine | Reducing Agent (e.g., NaBH(OAc)₃) | This compound |

| Leuckart-Type Reaction | Phenylacetaldehyde | Diethylamine | Formic Acid | This compound |

Synthesis of this compound Analogs and Related Compounds

The core structure of this compound can be systematically modified to produce a variety of analogs and isomers, allowing for the exploration of structure-activity relationships.

N-Alkylation and Side-Chain Modifications

The synthesis of analogs is often achieved by varying the alkyl groups on the nitrogen atom or by modifying the phenethyl side-chain.

N-Alkylation Variations : By substituting diethylamine with other secondary amines in the reductive amination pathway, a wide array of N,N-disubstituted phenethylamines can be created. For example, using dimethylamine would yield N,N-dimethylphenethylamine. orgsyn.org Similarly, using cyclic secondary amines like pyrrolidine (B122466) or piperidine (B6355638) would lead to N-(2-phenylethyl)pyrrolidine and N-(2-phenylethyl)piperidine, respectively.

Side-Chain Modifications : Introducing substituents to the ethyl side-chain of the phenethylamine scaffold creates another class of analogs. For instance, amphetamine derivatives, which are α-methylphenethylamines, are valuable pharmaceutical motifs. nih.gov The synthesis of these compounds typically starts from a ketone precursor (e.g., phenyl-2-propanone for amphetamine). libretexts.org A modular approach using nickel/photoredox cross-electrophile coupling has been developed to synthesize a large scope of β-phenethylamine derivatives, highlighting advanced methods for creating structural diversity. nih.gov

Positional Isomerism Studies (e.g., Differentiation from N,α-Diethylphenethylamine)

A key aspect of the derivative chemistry of this compound is the study of its positional isomers, most notably N,α-Diethylphenethylamine (also known as DEPEA or ETH). wikipedia.org The synthetic pathways to these two isomers are distinct, arising from the strategic choice of precursors which dictates the final position of the ethyl groups.

The synthesis of This compound starts with precursors that already contain the intact phenylethyl backbone, such as phenethylamine or phenylacetaldehyde. The two ethyl groups are specifically introduced onto the nitrogen atom.

In stark contrast, the synthesis of N,α-Diethylphenethylamine requires a precursor that facilitates the introduction of an ethyl group at the alpha-carbon (the carbon adjacent to the nitrogen). This is typically achieved by starting with a ketone. A documented synthesis of N,α-Diethylphenethylamine involves the reductive amination of 1-phenyl-2-butanone with ethylamine (B1201723), using sodium triacetoxyborohydride as the reducing agent. oup.com In this reaction, the ethylamine provides the N-ethyl group, while the 1-phenyl-2-butanone provides the phenethyl backbone with an existing ethyl group at the alpha position (relative to the carbonyl that becomes the amine-bearing carbon).

This fundamental difference in starting materials—an aldehyde (phenylacetaldehyde) for the N,N-isomer versus a ketone (1-phenyl-2-butanone) for the N,α-isomer—is the cornerstone of differentiating their synthesis. This principle extends to other similar isomers, such as N,α-dimethylphenethylamine, which can be synthesized from phenyl-2-propanone or through the deoxygenation of ephedrine (B3423809) derivatives. google.comgoogle.com

The following table highlights the synthetic differentiation:

| Isomer | Typical Carbonyl Precursor | Amine Precursor | Resulting Substitution Pattern |

| N,N -Diethylphenethylamine | Phenylacetaldehyde | Di ethylamine | Two ethyl groups on the nitrogen |

| N,α -Diethylphenethylamine | 1-Phenyl-2-butanone | Mono ethylamine | One ethyl group on the nitrogen, one on the α-carbon |

Computational Chemistry Approaches in Synthetic Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and designing synthetic routes for compounds like this compound. These approaches provide deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org

DFT studies have been extensively applied to the reductive amination reaction. nih.gov For example, computational analysis can clarify the selectivity of reducing agents like sodium triacetoxyborohydride (STAB). By calculating the energy barriers for competing reaction pathways, DFT methods have shown why STAB preferentially reduces the iminium ion intermediate rather than the starting aldehyde or ketone. nih.gov This understanding allows for the rational selection of reagents to maximize yield and minimize side products.

Furthermore, computational models are used to investigate the entire reaction mechanism of amine synthesis. Studies have explored cobalt-catalyzed reductive amination, mapping out the energetics of imine formation and the subsequent reduction steps. d-nb.info DFT has also been used to probe the reaction mechanisms of borane-catalyzed reductive amination and to understand the role of catalysts and solvents in achieving high levels of deuterium (B1214612) incorporation for isotopic labeling studies. nih.govresearchgate.net

Beyond reaction mechanisms, computational methods are used to study the conformational preferences of phenethylamines. Ab initio calculations can determine the most stable three-dimensional structures of these molecules, considering the subtle intramolecular interactions between the amino group and the aromatic ring. acs.org This structural information is crucial as the conformation of a molecule can influence its reactivity and biological activity. Studies have also combined synthesis with DFT calculations to characterize novel derivatives, such as chiral ionic liquids derived from phenethylamines, ensuring accurate assignment of spectral data. nih.gov

Molecular and Cellular Pharmacological Investigations of N,n Diethylphenethylamine

Receptor Binding and Activation Profiles

Comprehensive data detailing the binding and activation of N,N-Diethylphenethylamine at key receptors are not available in the current body of scientific literature. The following sections outline the areas where research would be necessary to understand its pharmacological profile.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

There is no specific data available on the interaction between this compound and Trace Amine-Associated Receptor 1 (TAAR1). Research on structurally related compounds, such as N,N-Dimethylphenethylamine, has shown activity at this receptor. wikipedia.orgresearchgate.net For instance, N,N-Dimethylphenethylamine is a known TAAR1 agonist in humans. wikipedia.orgresearchgate.net Studies on other phenethylamines suggest that substitutions on the amine group can influence potency and efficacy at TAAR1. For example, converting a primary amine to a tertiary amine through N-methylation has been shown to reduce potency at the human TAAR1.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Ligand Activity

Specific studies on the binding and functional activity of this compound at serotonin receptors, including the 5-HT1A subtype, have not been published. The interaction of phenethylamines with the serotonin system is a critical aspect of their pharmacological profile. For comparison, N,N-Dimethylphenethylamine has been identified as a 5-HT1A ligand in rats, though with a significantly lower affinity compared to its activity at TAAR1. wikipedia.orgnih.gov

Adrenergic Receptor (ADR) Activation

The activity of this compound at adrenergic receptors has not been characterized in published research. Adrenergic receptors are key targets for many phenethylamine-based stimulants. Weak agonism at adrenergic receptors has been noted for the related compound N,N-Dimethylphenethylamine. wikipedia.org The structural isomer N,α-Diethylphenethylamine has been shown to act as a partial agonist at α1 adrenergic receptors. biomolther.org

Monoamine Transporter Interactions

Detailed investigations into how this compound affects monoamine transporters are absent from the scientific literature.

Reuptake Inhibition Mechanisms

There is no available data on the potential for this compound to inhibit the reuptake of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), or serotonin. The structural analog N,α-Diethylphenethylamine is known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI). musechem.com

Neurotransmitter Release Modulation

The capacity of this compound to induce the release of neurotransmitters has not been documented. This mechanism, known as reverse transport, is a hallmark of many stimulant phenethylamines. For context, N,α-Diethylphenethylamine is a full releasing agent for norepinephrine and a partial releasing agent for dopamine. musechem.com

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The pharmacological profile of this compound (NNDPEA) is intrinsically linked to its chemical structure. Alterations to the phenethylamine (B48288) backbone, particularly substitutions on the nitrogen atom and the stereochemical configuration of the molecule, can profoundly influence its affinity for and activity at various receptors and transporters.

The nature of the substituent on the nitrogen atom of the phenethylamine scaffold is a critical determinant of pharmacological activity. Generally, in the realm of phenethylamines, the transition from a primary amine to a secondary or tertiary amine can lead to significant changes in receptor interaction.

For instance, N-methylation of a primary amine phenethylamine can increase activity, as seen in the comparison between dextroamphetamine and methamphetamine. uomustansiriyah.edu.iq However, di-N-methylation has been reported to decrease activity. uomustansiriyah.edu.iq In the case of N,N-disubstituted dopamines, the size of the N-alkyl groups plays a crucial role. For example, N,N-diethyl and di-n-propyl substitution on 5-hydroxy-6-methyl-2-aminotetralin, a dopamine analog, result in compounds with central and peripheral dopaminergic effects, whereas the primary amine and N,N-dimethyl homologs are inactive.

The substitution of larger groups on the nitrogen atom can also have varied effects. While mono-N-substituents larger than a methyl group tend to decrease excitatory properties, they often retain anorexiant properties. uomustansiriyah.edu.iq The introduction of an N-benzyl group to phenethylamine hallucinogens, for example, has been shown to markedly increase 5-HT2A binding affinity and hallucinogenic potency.

In the context of this compound, the two ethyl groups on the nitrogen atom significantly influence its interaction with monoamine transporters and receptors. A study on the neurochemical effects of α-ethylphenethylamine analogs provides valuable insights. N,α-diethylphenethylamine (DEPEA), a close structural analog of NNDPEA, demonstrated fully efficacious release at the norepinephrine transporter (NET) but acted as a weak partial release agent at the dopamine transporter (DAT), with about 40% of the maximal effect. nih.govnih.gov In comparison, amphetamine is a potent and efficacious releasing agent at both DAT and NET. nih.gov

The following table summarizes the in vitro monoamine transporter activity of N,α-diethylphenethylamine (DEPEA) in rat brain synaptosomes:

| Compound | Transporter | IC50 (nM) | EC50 (nM) | %Emax (Release) |

| N,α-diethylphenethylamine (DEPEA) | DAT | 600 | 250 | 40 |

| NET | 550 | 50 | 100 | |

| Amphetamine | DAT | 122 | 5 | 100 |

| NET | 69 | 8 | 100 | |

| Data sourced from Schindler et al., 2020. nih.gov |

Furthermore, a study on the inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine revealed that N,α-DEPEA is a weak inhibitor of both MAO-A and MAO-B. nih.gov This is in contrast to its metabolite, α-ethylphenethylamine (AEPEA), which is a more potent and selective inhibitor of MAO-A. nih.gov

The inhibitory constants (Ki) for MAO-A and MAO-B are presented below:

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

| N,α-diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

| α-ethylphenethylamine (AEPEA) | 14.0 | 234 |

| Amphetamine | 5.3 | - |

| Methamphetamine | 17.2 | - |

| Data sourced from Santillo et al., 2014. nih.gov |

These findings underscore that the N,N-diethyl substitution pattern in phenethylamines results in a distinct pharmacological profile compared to primary or N-methylated analogs, with a notable impact on monoamine transporter interaction and MAO inhibition.

Stereochemistry plays a pivotal role in the pharmacological activity of many phenethylamine derivatives. The spatial arrangement of atoms can significantly affect how a molecule binds to its target receptor or transporter, leading to differences in potency and efficacy between enantiomers.

While specific research on the stereoisomers of this compound is not extensively documented in the available scientific literature, the importance of stereochemistry is well-established for structurally related compounds. For example, the methamphetamine molecule, which is N,α-dimethylphenethylamine, exists as two enantiomers: d-methamphetamine (S-(+)-N-α-dimethylphenethylamine) and l-methamphetamine (R-(−)-N-α-dimethylphenethylamine). nih.gov The d-enantiomer is generally associated with more potent central nervous system stimulant effects and a higher abuse liability, and it is a more potent dopamine releaser. nih.gov

Similarly, for amphetamine, the dextrorotatory isomer is preferred for most medical uses due to a lower proportion of cardiovascular effects compared to the racemic mixture. uomustansiriyah.edu.iq The neuropharmacological activity of (R)-N,α-Dimethylphenethylamine hydrochloride (levmetamfetamine) has been noted, with reports suggesting it is more potent than its racemic counterpart and can cross the blood-brain barrier. smolecule.com

Although direct evidence for this compound is scarce, it is reasonable to infer that its stereoisomers would also exhibit differential pharmacological activities. The presence of a chiral center, if one were introduced (for example, by substitution on the alpha or beta carbon of the ethyl chain), would likely result in enantiomers with distinct binding affinities and functional activities at various receptors and transporters. The optimization of stereoselective synthesis for related compounds, such as (R)-(+)-N,N-Dimethyl-1-phenylethylamine, highlights the recognized importance of isolating specific enantiomers for targeted pharmacological effects.

Future research focusing on the synthesis and pharmacological evaluation of the individual enantiomers of this compound would be crucial to fully elucidate its structure-activity relationship and to understand the stereochemical requirements for its interaction with biological targets.

Neurochemical Pathways and Modulatory Effects of N,n Diethylphenethylamine

Central Nervous System (CNS) Neurotransmitter Dynamics

N,N-DEPEA's engagement with various neurotransmitter systems underlies its effects. It primarily acts as an agonist at certain receptors, which in turn modulates the activity of dopaminergic and serotonergic pathways.

Direct studies detailing the full scope of N,N-Diethylphenethylamine's impact on the dopaminergic system are not extensively documented. However, its primary known mechanism of action is as an agonist for Trace Amine-Associated Receptor 1 (TAAR1) in humans. smolecule.comwikipedia.org Activation of TAAR1 is a key mechanism for regulating dopamine (B1211576) neurotransmission. mdpi.com This receptor can influence the function of the dopamine transporter (DAT), potentially affecting both the reuptake and release of dopamine. mdpi.comresearchgate.net Research has also indicated that some N,N-disubstituted phenethylamines, like N,N-Dimethyldopamine, show affinity for D2 dopamine receptors, although similar specific binding data for this compound is not as detailed. wikipedia.org

Specific research detailing the direct modulation of the noradrenergic system by this compound is limited. Phenethylamine (B48288) and its analogs are known to produce sympathomimetic effects, which often involves the release of norepinephrine (B1679862). researchgate.net However, the specific capacity of N,N-DEPEA to act as a norepinephrine releasing agent or reuptake inhibitor is not clearly defined in available research, distinguishing it from isomers like N,α-Diethylphenethylamine which are known to be potent norepinephrine releasers. wikipedia.orgnih.gov

In preclinical models involving rats, this compound has been identified as a ligand for the 5-HT1A serotonin (B10506) receptor. smolecule.comwikipedia.org This interaction suggests a potential role in modulating the serotonergic system, which could have implications for mood and anxiety. smolecule.com However, binding affinity studies have revealed that its affinity for 5-HT1A receptors is significantly lower than its affinity for TAAR1. smolecule.com One study noted an inhibition constant greater than 3000 nanomolar at 5-HT1A receptors, which was over 140 times weaker than its binding to TAAR1. smolecule.com

Endogenous Neurotransmitter Levels and Turnover

The effect of this compound on the levels and turnover of endogenous neurotransmitters is linked to its interaction with metabolic enzymes. Some research has suggested that N,N-DEPEA interacts with Monoamine Oxidase B (MAO-B). wikipedia.org The nature of this interaction appears to be that of a substrate rather than an inhibitor. wikipedia.org As a substrate, it would be metabolized by MAO-B, which could influence the metabolic pathways of other monoamines that are also substrates for this enzyme. In contrast, its isomer N,α-diethylphenethylamine has been characterized as a weak inhibitor of both MAO-A and MAO-B. researchgate.net The enlargement of the N-alkyl substituent from methyl to ethyl or larger groups in phenethylamines generally appears to decrease affinity for MAO-A. frontiersin.org

Neuropharmacological Effects in Preclinical Models

In preclinical settings, this compound has demonstrated specific neuropharmacological activities. Studies in rats have been instrumental in identifying its role as a ligand at 5-HT1A receptors. smolecule.comwikipedia.org The isomer N,α-Diethylphenethylamine (DEPEA), has been studied more extensively in animal models, showing stimulant-like effects, including hyperlocomotion in rodents, and cardiovascular effects such as increased blood pressure and heart rate. wikipedia.orgnih.gov These studies on its isomer highlight pharmacological activities common to the phenethylamine class, although the specific preclinical profile of N,N-DEPEA itself is less characterized. nih.govresearchgate.net

Interactive Data Tables

Table 1: Receptor and Enzyme Interactions of this compound

| Target | Interaction Type | Species | Potency/Affinity | Citation |

|---|---|---|---|---|

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Human | Effective concentration (EC50) of approx. 8.8 µM for the related N,N-Dimethylphenethylamine | |

| 5-HT1A Receptor | Ligand | Rat | Identified as a ligand; affinity is >140-fold lower than for TAAR1. | smolecule.comwikipedia.org |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,α-Diethylphenethylamine |

| N,N-Dimethylphenethylamine |

| N,N-Dimethyldopamine |

| Dopamine |

| Norepinephrine |

| Serotonin |

| Phenethylamine |

| Methamphetamine |

| Amphetamine |

Metabolic Transformations and Enzyme Dynamics of N,n Diethylphenethylamine

Monoamine Oxidase (MAO) Metabolism

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters and various xenobiotics. frontiersin.org They exist in two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. smolecule.com

MAO-A and MAO-B Substrate Specificity and Turnover Kinetics

While specific kinetic data (Km and Vmax) for N,N-Diethylphenethylamine as a substrate for MAO-A and MAO-B are not extensively detailed in the available literature, inferences can be drawn from related compounds. Phenethylamine (B48288) itself is a selective substrate for MAO-B. nih.gov The addition of alkyl groups to the nitrogen atom influences the interaction with MAO enzymes. For instance, N,N-dimethylphenethylamine, a closely related compound, is also a selective substrate for MAO-B. researchgate.net Kinetic analysis of a similar compound, 4-dimethylaminophenethylamine, using rat brain mitochondrial preparations, revealed a Michaelis constant (Km) of 5.8 µM and a maximum velocity (Vmax) of 21.2 pmol/min/mg protein for MAO-B, with high selectivity over MAO-A. researchgate.net

In contrast, the structural isomer of this compound, N,α-diethylphenethylamine (N,α-DEPEA), has been studied as an inhibitor of MAO enzymes. Research has shown that N,α-DEPEA is a weak inhibitor of both MAO-A and MAO-B, with inhibitor constant (Ki) values of 251 µM and 159 µM, respectively. wikipedia.orgresearchgate.net This suggests that while it interacts with both isoforms, its inhibitory potency is low. The metabolite of N,α-DEPEA, α-ethylphenethylamine (AEPEA), is a more potent, competitive inhibitor of MAO-A (Ki = 14.0 µM) and a much weaker inhibitor of MAO-B (Ki = 234 µM). wikipedia.orgresearchgate.net

Generally, increasing the size of the N-alkyl substituent on phenethylamine derivatives, such as an N-ethyl group, tends to decrease the affinity for MAO-A. nih.gov

Interactive Data Table: MAO Inhibition Constants for N,α-DEPEA and Related Compounds

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

| Amphetamine | 5.3 | - |

| Methamphetamine | 17.2 | - |

Role of MAO in First-Pass Metabolism

First-pass metabolism refers to the initial metabolic processing of a compound by the liver and gut wall after oral administration, which can significantly reduce its bioavailability. For phenethylamine and its derivatives, MAO enzymes, particularly MAO-B located in the outer mitochondrial membrane, play a crucial role in this process. frontiersin.orggoogle.com It is reported that this compound is rapidly metabolized, likely by MAO-B, during its first-pass metabolism. google.com This is consistent with the understanding that phenethylamines are substrates for MAO-B. nih.gov

Cytochrome P450 (CYP) Enzyme Interactions

The cytochrome P450 system is a major pathway for the metabolism of a wide array of foreign compounds. The isoforms CYP2D6 and CYP3A4 are particularly important for the metabolism of many drugs. nih.gov

CYP2D6 Inhibition Profile and Significance

This compound has been identified as a relatively potent inhibitor of the CYP2D6 enzyme. In vitro studies using human recombinant CYP2D6 have determined an IC50 value (the concentration of an inhibitor where the response is reduced by half) for this compound. nih.gov The inhibition of CYP2D6 is significant because this enzyme is responsible for the metabolism of approximately 25% of all clinically used drugs, including antidepressants, antipsychotics, and beta-blockers. nih.gov Inhibition of CYP2D6 by this compound could therefore lead to clinically relevant drug-drug interactions, potentially increasing the plasma concentrations and effects of co-administered CYP2D6 substrates. nih.gov

CYP3A4 Inhibition Profile

In contrast to its effect on CYP2D6, this compound is a very weak inhibitor of CYP3A4. nih.gov Studies have shown that at a concentration of 100 µM, this compound inhibits CYP3A4 activity by only 20-55%. nih.gov Given that CYP3A4 is the most abundant CYP enzyme in the human liver and is involved in the metabolism of over 50% of therapeutic drugs, the weak inhibitory potential of this compound on this isoform suggests a lower risk of clinically significant drug interactions mediated by CYP3A4.

Interactive Data Table: In Vitro CYP Inhibition by this compound and Related Compounds

| Compound | CYP2D6 Inhibition (IC50) | CYP3A4 Inhibition (@ 100 µM) |

| This compound | Strong Inhibitor (IC50 < 12 µM) | 20-55% |

| N,α-Diethylphenethylamine | Strong Inhibitor (IC50 < 12 µM) | Weak |

Metabolite Identification and Characterization

The direct identification and characterization of the metabolites of this compound are not extensively documented. However, based on the known metabolic pathways of structurally similar compounds, likely metabolic transformations can be predicted.

The primary metabolic pathway for N,N-dialkylated phenethylamines and amphetamines is N-dealkylation, which can be catalyzed by CYP enzymes, particularly CYP2D6. For this compound, this would involve the sequential removal of the ethyl groups. The first step would be N-de-ethylation to form N-ethylphenethylamine . A second N-de-ethylation step would then yield phenethylamine .

Another potential metabolic pathway, driven by MAO-B, is oxidative deamination. This process would convert this compound into phenylacetaldehyde (B1677652) and diethylamine (B46881) . The phenylacetaldehyde would then likely be further oxidized by aldehyde dehydrogenase to phenylacetic acid .

It is important to note that studies on N,N-dialkylated amphetamines have shown that N,N-didealkylated products (the equivalent of phenethylamine in this case) were not always detected, and the rates of N-dealkylation are dependent on the nature of the N-substituents. Therefore, while these pathways are probable, further research is needed to definitively identify and quantify the metabolites of this compound in humans.

Toxicological Mechanisms and Safety Pharmacology Research

In Vitro Cytotoxicity and Cellular Assays

Direct studies evaluating the in vitro cytotoxicity of N,N-Diethylphenethylamine are not extensively available in current scientific literature. However, the toxicological assessment of novel psychoactive substances, including phenethylamines, routinely employs a battery of in vitro cellular assays to determine their potential for causing cell death and genetic damage. wikipedia.orgporsolt.com

Standard assays for cytotoxicity measure various cellular endpoints:

Cell Viability Assays: Methods like the Neutral Red uptake, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and total protein content assays are used to quantify the number of living cells after exposure to a substance. nih.gov

Genotoxicity Assays: The micronucleus test is a common method used to assess a compound's potential to cause chromosomal damage or breakage. nih.govmdpi.com

Oxidative Stress Assays: These assays measure the induction of reactive oxygen species (ROS), which can lead to cellular damage and has been identified as a mechanism of toxicity for some phenethylamines. nih.gov

Studies on related psychoactive phenethylamines, such as the 2C-series (e.g., 2C-B, 2C-H, 2C-I) and NBOMe compounds, have demonstrated cytotoxic and genotoxic effects in various cell lines, including human lymphoblastoid TK6 cells. nih.govnih.govsemanticscholar.org For these related compounds, the induction of ROS has been confirmed as a potential mechanism underlying the observed genetic damage. nih.govnih.gov While these findings provide a framework for potential toxicological pathways for phenethylamines, specific data on this compound is required for a definitive assessment.

Potential for Drug-Enzyme Interactions and Pharmacokinetic Implications

The interaction of phenethylamines with metabolic enzymes is a crucial aspect of their toxicological profile, as it can lead to altered substance potency and potential drug-drug interactions. nih.govdntb.gov.ua The primary enzyme systems of interest are Monoamine Oxidase (MAO) and Cytochrome P450 (CYP).

Monoamine Oxidase (MAO) Interaction: Phenethylamines are known to interact with MAO, an enzyme critical for the metabolism of monoamine neurotransmitters. nih.govresearchgate.net Inhibition of MAO can lead to an accumulation of these neurotransmitters, potentially causing neurochemical dysfunction. nih.gov An in vitro study on the structural isomer N,α-diethylphenethylamine (N,α-DEPEA) evaluated its inhibitory effects on human recombinant MAO-A and MAO-B. The results showed that N,α-DEPEA is a weak inhibitor of both isoforms. nih.gov

Table 1: In Vitro Inhibition of Human Monoamine Oxidase (MAO) by N,α-DEPEA and Related Compounds

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

|---|---|---|

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

| Amphetamine | 5.3 | - |

| Methamphetamine | 17.2 | - |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

Data sourced from Santillo et al., 2014. nih.gov

Cytochrome P450 (CYP) Interaction: The CYP enzyme system is central to the metabolism of a vast number of xenobiotics. Inhibition of these enzymes can lead to clinically significant drug-drug interactions. Research indicates that the isomer N,α-DEPEA inhibits the activity of CYP2D6, a key enzyme in drug metabolism. researchgate.net While direct metabolism studies on this compound are limited, research on the structurally similar compound N-nitrosodiethylamine (NDEA) shows it is primarily metabolized by CYP2A6 and CYP2E1 in humans, suggesting these enzymes could also be relevant for other diethyl-substituted amines. nih.gov

Receptor-Mediated Toxicodynamics

The pharmacological and toxicological effects of phenethylamines are largely mediated by their interaction with various receptors and transporters within the central nervous system. nih.govnih.gov The primary targets are those involved in monoamine neurotransmission.

Data on the isomer N,α-diethylphenethylamine (N,α-DEPEA) shows it acts as a mixed norepinephrine (B1679862)–dopamine (B1211576) releasing agent (NDRA) and norepinephrine–dopamine reuptake inhibitor (NDRI). wikipedia.orgnih.gov In vitro assays using rat brain synaptosomes demonstrated that N,α-DEPEA is a fully efficacious releaser at the norepinephrine transporter (NET) but only a weak partial releaser at the dopamine transporter (DAT). nih.govnih.gov

Another important target for phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoamine neurotransmission. frontiersin.orgnih.govresearchgate.net N,α-DEPEA was found to be a low-potency agonist at the rat TAAR1. wikipedia.org However, it was inactive as an agonist at the mouse and human TAAR1 at the concentrations tested. wikipedia.org Phenethylamine (B48288) analogues are also hypothesized to act as agonists at various adrenergic receptors (ADRs), which could contribute to their cardiovascular effects. nih.govresearchgate.net

Table 2: In Vitro Pharmacological Activity of N,α-Diethylphenethylamine (N,α-DEPEA)

| Target | Action | Efficacy/Potency | Species |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Releasing Agent | Fully Efficacious | Rat |

| Dopamine Transporter (DAT) | Releasing Agent | Weak Partial (~40% max) | Rat |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Low Potency (EC50 = 3,500 nM) | Rat |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Inactive (EC50 > 30,000 nM) | Human |

Data sourced from Schindler et al., 2020 and Wikipedia, citing additional studies. wikipedia.orgnih.gov

Preclinical Safety Assessment Methodologies

The preclinical safety assessment of new chemical entities like this compound involves a combination of in vitro and in vivo studies designed to identify potential hazards before human exposure. criver.com These methodologies are crucial for establishing a preliminary safety profile.

In Vitro Methodologies: As described in section 6.1, a standard panel of in vitro toxicology assays is typically performed early in development. porsolt.comyoutube.com This includes tests for:

Cytotoxicity: To determine the concentration at which the compound causes cell death.

Genotoxicity: To assess the potential to damage genetic material.

Enzyme Inhibition: To screen for potential drug-drug interactions via inhibition of CYP450 enzymes. youtube.com

In Vivo Methodologies: In vivo studies in animal models are conducted to understand the compound's effects on a whole organism. For a stimulant compound like this compound, these studies would typically focus on cardiovascular and central nervous system effects.

A relevant example is a study conducted on the isomer N,α-DEPEA in rats. nih.govnih.gov In this preclinical model, conscious, freely moving rats were fitted with biotelemetry transmitters to monitor key physiological parameters after administration of the compound. The primary endpoints measured were:

Cardiovascular Effects: Blood pressure and heart rate.

Central Nervous System Effects: Locomotor activity.

This study found that N,α-DEPEA produced significant, dose-related increases in blood pressure, heart rate, and motor activity in rats, demonstrating biological activity and potential cardiovascular risks. nih.gov Such studies are essential for identifying potential target organ toxicities and informing the design of future safety studies.

Advanced Analytical Methodologies for N,n Diethylphenethylamine Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental to the analysis of N,N-Diethylphenethylamine, providing the necessary separation from complex sample components prior to detection and measurement. The choice of technique often depends on the required sensitivity, the complexity of the matrix, and the specific analytical goal, such as qualitative identification or precise quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust and widely used technique for the analysis of this compound. This method offers excellent selectivity and sensitivity. In a typical application, the compound is first separated from other substances on an HPLC column. The eluent from the column is then introduced into a mass spectrometer.

The mass spectrometer operates by ionizing the this compound molecules and then separating them based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the compound is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification, minimizing interference from the sample matrix.

A liquid chromatography-tandem mass spectrometry (LC-MS-MS) method has been developed and validated for the analysis of phenethylamine (B48288) (PEA) and its N,N-diethyl derivative (NDP). oup.comnih.gov Although a full validation for this compound was not the primary focus of this specific study, the limit of detection (LOD) was determined to be less than 10 ng/mL, as this concentration was easily detected. researchgate.net

Table 1: Validation Parameters for a Related Phenethylamine (N-ethyl-α-ethyl-phenethylamine) using LC-MS/MS This table illustrates typical validation results for a closely related compound, demonstrating the performance of the LC-MS/MS technique.

| Validation Parameter | Result |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL |

| Upper Limit of Linearity (LOL) | 500 ng/mL |

| Within-Day Variability (10 ng/mL) | 3.88–7.89% |

| Within-Day Variability (100 ng/mL) | 1.39–3.36% |

| Day-to-Day Variability (10 ng/mL) | 9.8% |

| Day-to-Day Variability (100 ng/mL) | 3.1% |

| Data sourced from a study on a related phenethylamine derivative, demonstrating the capabilities of the analytical method. oup.comnih.govresearchgate.net |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a powerful tool for analyzing this compound, especially in complex samples or when high throughput is required.

An analytical method using UHPLC-MS/MS (QQQ) technology has been successfully developed for the identification and quantification of N,N-diethyl-phenylethylamine (N,N-DEPEA) and its isomers, N,α-DEPEA and N,β-DEPEA. rsc.org This method demonstrates high sensitivity and rapid analysis times. rsc.org

Table 2: Performance of UHPLC-MS/MS Method for Diethylphenethylamine Isomers

| Parameter | Value |

| Identification Limit (LOD) | 0.1 ng/mL |

| Quantification Limit (LOQ) | 0.3 ng/mL |

| Analysis Time | < 9 minutes |

| This method was developed for N,N-DEPEA and its structural isomers N,α-DEPEA and N,β-DEPEA. rsc.orgresearchgate.netoup.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of phenethylamines. In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a long, thin capillary column. As the separated compounds exit the column, they enter the mass spectrometer for detection.

For many phenethylamines, a derivatization step is often employed prior to GC-MS analysis. ojp.gov This process involves chemically modifying the molecule (e.g., through acylation) to increase its volatility and thermal stability, leading to improved chromatographic peak shape and mass spectral characteristics. GC-MS methods have been specifically utilized to separate this compound from its positional isomers, which is critical for unambiguous identification. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. While chromatographic techniques separate the compound, spectroscopic techniques provide detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information about the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used.

The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their spatial arrangement. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The structural identity of synthesized this compound has been confirmed through the use of ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.net

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.05 | Triplet | 6H | 2 x -CH₃ | |

| 2.58 | Quartet | 4H | 2 x -N-CH₂- | |

| 2.65 - 2.75 | Multiplet | 4H | -CH₂-CH₂- | |

| 7.18 - 7.35 | Multiplet | 5H | Aromatic-H | |

| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment | ||

| 11.7 | 2 x -CH₃ | |||

| 34.0 | -CH₂- | |||

| 47.3 | 2 x -N-CH₂- | |||

| 53.6 | -CH₂- | |||

| 126.0 | Aromatic-CH | |||

| 128.4 | Aromatic-CH | |||

| 128.8 | Aromatic-CH | |||

| 140.4 | Aromatic-C (quaternary) | |||

| Spectral data obtained from synthesized reference material. researchgate.net |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used not only as a detector for chromatographic systems but also as a standalone method for structural analysis. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS, can determine the elemental composition of a molecule by measuring its mass with very high accuracy. bohrium.com

In the context of this compound analysis, mass spectrometry provides the molecular weight of the compound and produces a characteristic fragmentation pattern when the molecule is broken apart inside the instrument. This fragmentation pattern serves as a "fingerprint" that aids in its identification. The full scan LC-MS-MS spectrum provides crucial data for confirming the presence of the compound. researchgate.netresearchgate.net

Method Validation and Quantification in Biological Matrices

The accurate quantification of this compound (N,N-DEPEA) in complex biological matrices, such as blood, urine, or plasma, is crucial for research. Method validation ensures that the analytical procedure is suitable for its intended purpose, encompassing several key characteristics, including specificity, linearity, accuracy, and precision. fda.gov The development of robust analytical methods often utilizes techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. Establishing these limits is a critical step in method validation for N,N-DEPEA and its isomers.

Research focused on identifying phenethylamine analogues in dietary supplements has led to the development of highly sensitive methods. One such method, utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), demonstrated the ability to identify N,N-DEPEA and its structural isomers, N,α-DEPEA and N,β-DEPEA, down to 0.1 ng/mL (LOD) and quantify them down to 0.3 ng/mL (LOQ). rsc.orgrsc.org The validation for a similar assay involved a 7-point calibration curve ranging from 2.5 to 500 ng/mL to determine the assay's linearity, LOD, and LOQ. oup.com For broader amphetamine-type substance analysis in plasma and oral fluid, LC-MS/MS methods have achieved LODs of 2 µg/L (2 ng/mL) or better. nih.gov

Table 1: LOD and LOQ for this compound and its Isomers

| Analyte(s) | Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| N,N-DEPEA, N,α-DEPEA, N,β-DEPEA | UHPLC-MS/MS | Dietary Supplement | 0.1 ng/mL | 0.3 ng/mL | rsc.orgrsc.org |

| N,β-DEPEA | LC-MS-MS / GC-MS | Dietary Supplement (spiked) | Not Specified | Based on 2.5-500 ng/mL curve | oup.com |

| Amphetamine-type substances | LC-MS/MS | Human Plasma and Oral Fluid | ≤2 µg/L (2 ng/mL) | Not Specified | nih.gov |

Matrix Effects and Interference Mitigation

Biological matrices are inherently complex, containing numerous endogenous compounds that can interfere with the analysis of a target analyte, a phenomenon known as the matrix effect. researchgate.netmdpi.com These effects can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. researchgate.net Therefore, effective sample preparation is essential to remove or reduce interfering substances.

Commonly employed sample preparation techniques for phenethylamines in biological samples include:

Protein Precipitation (PPT): A straightforward method where a solvent, such as methanol, is added to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). An LLE procedure involving chloroform (B151607) has been described for the extraction of N,N-DEPEA isomers. oup.com

Solid-Phase Extraction (SPE): A more selective technique where the analyte is isolated from the matrix by adsorbing it onto a solid sorbent, washing away interferences, and then eluting the analyte with a suitable solvent. sciex.com

To compensate for any remaining matrix effects and variations during sample processing, stable isotope-labeled internal standards (SIL ISs) are frequently used. researchgate.net A SIL IS is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C or ²H). Since the SIL IS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects and extraction recovery, allowing for more accurate and precise quantification. researchgate.net

Isomer Separation and Differentiation Strategies

This compound is related to other dimethylphenethylamines as a positional isomer. wikipedia.org Its structural isomers include N,α-diethylphenethylamine (N,α-DEPEA) and N,β-diethylphenethylamine (N,β-DEPEA). Furthermore, some of these isomers, such as N,α-DEPEA, possess a chiral center, meaning they can exist as enantiomers (non-superimposable mirror images). wikipedia.org Differentiating between these various isomers is a significant analytical challenge due to their similar physical and chemical properties.

Analytical methods have been specifically developed to separate the positional isomers N,N-DEPEA, N,α-DEPEA, and N,β-DEPEA. Both LC-MS-MS and GC-MS methods have proven capable of clearly separating these compounds. oup.comnih.gov However, researchers have noted that separating N,β-DEPEA from N,α-DEPEA can be particularly difficult both chromatographically and by mass spectrometry, especially when there are large differences in their concentrations in a sample. rsc.org

For chiral isomers (enantiomers), which cannot be distinguished by mass spectrometry alone, specialized separation techniques are required. nih.gov While specific enantiomeric separation methods for N,N-DEPEA's chiral isomers are not extensively detailed in the literature, strategies used for closely related phenethylamines like amphetamine and methamphetamine are directly applicable. These strategies fall into two main categories:

Direct Methods: This approach utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). dea.gov A CSP is a column packing material that is itself chiral. Because the enantiomers interact differently with the chiral environment of the CSP, they travel through the column at different rates, allowing for their separation. sciex.com Macrocyclic glycopeptide-based and polysaccharide-type chiral columns are commonly used for this purpose. sciex.comresearchgate.net

Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatization reagent (CDR) before analysis. mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns (e.g., reverse-phase LC or GC). nih.govmdpi.com A common CDR used for amphetamines is (S)-N-trifluoroacetyl-prolyl chloride (S-TPC). nih.gov

In Vivo Pharmacological and Behavioral Studies of N,n Diethylphenethylamine

Rodent Models for Neurochemical and Behavioral Assessment

Rodent models are fundamental tools in pharmacology for evaluating the effects of novel compounds on the central nervous system. These models allow for controlled investigations into a substance's mechanism of action, behavioral impact, and neurochemical consequences. However, specific applications of these models to N,N-Diethylphenethylamine are not documented in the available scientific literature.

Microdialysis for Extracellular Neurotransmitter Monitoring

In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), in specific brain regions of freely moving animals. This method provides crucial information on how a compound alters neurochemical signaling in real-time. A comprehensive search for studies applying this technique to this compound did not yield any specific results. Therefore, there is no available data on its effects on extracellular neurotransmitter concentrations in the brain.

Locomotor Activity Assessments

Locomotor activity assessments are standard behavioral assays used to determine the stimulant or sedative properties of a substance. These tests quantify the movement of rodents in a novel environment, providing a measure of the compound's impact on general activity. Despite the common use of this assay for characterizing phenethylamines, specific studies detailing the dose-response effects of this compound on locomotor activity in rodents have not been identified in the scientific literature.

Reinforcing Effects in Self-Administration Paradigms

Operant self-administration is the gold-standard preclinical model for assessing the reinforcing properties and abuse potential of a drug. In these studies, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of the compound. There is no evidence in the published literature of this compound having been evaluated in rodent self-administration paradigms. Consequently, its reinforcing effects and potential for abuse remain scientifically uncharacterized.

Neuroimaging Techniques

Neuroimaging techniques like Positron Emission Tomography (PET) allow for the non-invasive visualization and quantification of neurochemical processes in the living brain, including receptor occupancy and transporter binding.

Positron Emission Tomography (PET) with Radiolabeled Analogs (e.g., Carbon-11)

PET studies require the synthesis of a radiolabeled version of the compound of interest, often using isotopes like Carbon-11 or Fluorine-18. This "radiotracer" allows for the tracking of the drug's distribution and binding in the brain. While methods for radiolabeling other phenethylamine (B48288) analogs for PET imaging have been described, there are no published studies on the development or use of a radiolabeled this compound analog for PET imaging.

Correlation of Brain Uptake with Functional Outcomes

A key application of neuroimaging is to correlate the concentration and location of a drug in the brain with its behavioral or physiological effects. This approach links neuropharmacokinetics with functional outcomes. Due to the lack of both neuroimaging and in vivo behavioral data for this compound, no studies correlating its brain uptake with functional outcomes could be identified.

Data Tables

No data tables could be generated as no specific experimental results for this compound were found in the scientific literature for the outlined topics.

Cardiovascular and Systemic Physiological Research

Studies conducted on this compound (DEPEA) have demonstrated its activity within the cardiovascular system. In vivo research using freely moving, conscious male rats equipped with biotelemetry transmitters for physiological monitoring has shown that DEPEA administration leads to increases in both blood pressure (BP) and heart rate (HR). nih.govnih.gov These effects are part of a broader physiological response that also includes increased motor activity. nih.govnih.gov

When compared to amphetamine, the cardiovascular effects of DEPEA were found to be less potent. nih.gov Research indicates that phenethylamine analogs, including DEPEA, are generally about 10 times less potent than amphetamine in producing cardiovascular stimulation. nih.govnih.gov The observed increases in blood pressure and heart rate are thought to be mediated by the interaction of these compounds with the norepinephrine (B1679862) transporter (NET). nih.gov

The table below summarizes the observed cardiovascular effects of this compound in comparison to a saline control and amphetamine in a rat model.

| Compound | Effect on Blood Pressure | Effect on Heart Rate | Relative Potency Compared to Amphetamine |

|---|---|---|---|

| This compound | Increase | Increase | Approximately 10-fold less potent |

| Amphetamine | Robust, dose-related increase | Robust, dose-related increase | N/A |

| Saline | No significant change | No significant change | N/A |

Future Research Avenues and Translational Perspectives for N,n Diethylphenethylamine

Elucidation of Complete Pharmacological Profile

A comprehensive understanding of the pharmacological profile of N,N-Diethylphenethylamine is a critical first step. Current knowledge is limited, necessitating a systematic investigation of its interactions with various biological targets.

Future research should focus on:

Receptor Binding and Functional Assays: In vitro studies are essential to determine the binding affinities (Ki values) and functional activities (e.g., EC50, Emax) of N,N-DEPEA at a wide range of receptors. Based on its phenethylamine (B48288) structure, priority should be given to monoamine systems. A recent in vitro study on a range of phenethylamine analogues found in food supplements indicated that many of these compounds show agonistic properties at adrenergic receptors and the human trace amine-associated receptor 1 (TAAR1). mdpi.comnih.gov For example, the related compound dimethylphenethylamine was shown to activate TAAR1. nih.gov It is hypothesized that N,N-DEPEA may also act as an agonist at these receptors, which could, in turn, stimulate the sympathetic nervous system. mdpi.comnih.gov

Enzyme Interactions: Investigations into the interaction of N,N-DEPEA with key enzymes, such as monoamine oxidase (MAO) and cytochrome P450 (CYP450) isoforms, are needed. science.gov Inhibition of these enzymes could lead to significant drug-supplement interactions. science.gov

In Vivo Studies: Animal models are required to understand the physiological and behavioral effects of N,N-DEPEA administration. Studies on its structural analogs have shown effects on blood pressure, heart rate, and locomotor activity, suggesting that N,N-DEPEA may also possess cardiovascular and central nervous system activity. nih.gov

Investigation of Long-Term Neurobiological Effects

The long-term consequences of exposure to N,N-DEPEA are currently unknown. Given that other phenethylamine derivatives can exhibit neurotoxic properties, this is a significant area of concern. mdpi.com

Key research questions to address include:

Neurotoxicity Studies: Chronic administration studies in animal models are necessary to assess the potential for N,N-DEPEA to cause neuronal damage. mdpi.com This should include histological examination of key brain regions and measurement of neurochemical markers. mdpi.com

Neurochemical and Behavioral Changes: Research should investigate long-term changes in neurotransmitter levels, receptor density, and behaviors such as cognition, mood, and reward-seeking after prolonged exposure to N,N-DEPEA. mdpi.com The study of related novel psychoactive substances (NPS) has shown that they can induce the production of reactive oxygen species, which may be a mechanism for potential genotoxicity. mdpi.com

Development of Novel Analytical Standards and Reference Materials

The presence of N,N-DEPEA as an undeclared ingredient in dietary supplements necessitates the development of robust analytical methods for its detection and quantification. oup.comrsc.org

Priorities in this area include:

Synthesis and Certification of Reference Standards: High-purity, certified reference materials for N,N-DEPEA and its potential metabolites are crucial for accurate analytical testing. The synthesis of N,N-DEPEA has been carried out for the purpose of developing analytical methods. oup.comresearchgate.net

Validated Analytical Methods: The development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for regulatory bodies and quality control laboratories. oup.comrsc.orgnih.gov An LC-MS/MS method has been developed for the identification and quantification of N,N-DEPEA in dietary supplements. oup.comresearchgate.net

Below is a table summarizing the parameters for a validated LC-MS-MS method for the detection of related phenethylamines.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.5 ng/mL | oup.comresearchgate.net |

| Limit of Quantification (LOQ) | 5 ng/mL | oup.comresearchgate.net |

| Upper Limit of Linearity | 500 ng/mL | oup.comresearchgate.net |

| Within-Day Variability (10 ng/mL) | 3.88–7.89% | oup.comresearchgate.net |

| Within-Day Variability (100 ng/mL) | 1.39–3.36% | oup.comresearchgate.net |

| Day-to-Day Variability (Low Control) | 9.8% | oup.comresearchgate.net |

| Day-to-Day Variability (High Control) | 3.1% | oup.comresearchgate.net |

Exploration of Therapeutic Potential and Associated Risks

While N,N-DEPEA is primarily known as a supplement adulterant, a thorough scientific evaluation may reveal potential therapeutic applications, alongside a clearer understanding of its risks.

Future research should explore:

Systematic Screening for Therapeutic Activity: A broad screening of N,N-DEPEA against various disease models could identify potential therapeutic uses. The phenethylamine scaffold is present in many pharmaceuticals, suggesting this possibility.

Risk Assessment: A comprehensive risk assessment is paramount. This includes determining its potential for abuse, addiction liability, and its cardiovascular and neurological side effects. The reinforcing effects of related phenethylamine analogs have been demonstrated in animal self-administration studies, indicating a potential for abuse. nih.govresearchgate.net

Ethical Considerations in Research on Novel Psychoactive Substances (NPS) Context

The study of NPS like N,N-DEPEA, especially when found as undeclared ingredients in consumer products, presents unique ethical challenges.

Key ethical considerations include:

Justification for Human Research: Given the lack of safety data, any proposal for research involving human administration of N,N-DEPEA would require extremely strong justification and would need to be preceded by extensive preclinical toxicology studies.

Informed Consent: For any research involving human participants, ensuring a truly informed consent process is critical. This includes clearly communicating the unknown nature of the substance and its potential risks.

Public Health Responsibility: Researchers and regulatory bodies have an ethical responsibility to address the presence of unapproved and unstudied substances in the consumer marketplace. ama-assn.org The sale of dietary supplements containing undeclared and potentially harmful ingredients raises significant ethical questions for manufacturers and distributors. nih.gov

Regulation and Oversight: The presence of compounds like N,N-DEPEA in supplements highlights the need for stricter regulatory oversight of the dietary supplement industry to protect consumers. ama-assn.orgfrontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.